molecular formula C18H24N6O B7024159 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine

Cat. No.: B7024159
M. Wt: 340.4 g/mol
InChI Key: SDRVEAOAFMWGCI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine is a complex organic compound that features a combination of methoxyphenyl, methyl, pyrazolyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenyl derivative. This can be achieved through the methylation of 4-hydroxybenzaldehyde using methyl iodide in the presence of a base like potassium carbonate.

  • Synthesis of the Pyrazolyl Intermediate: : The next step involves the synthesis of the 2-methylpyrazole derivative. This can be done by reacting hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.

  • Formation of the Triazolyl Intermediate: : The triazole ring is formed via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

  • Final Coupling Reaction: : The final step involves coupling the methoxyphenyl, pyrazolyl, and triazolyl intermediates. This can be achieved through a nucleophilic substitution reaction where the triazolyl intermediate reacts with the methoxyphenyl intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-(4-hydroxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions of triazole and pyrazole derivatives with biological targets.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-propanone: A simpler compound with a methoxyphenyl group and a ketone functionality.

    N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine: Lacks the methoxyphenyl group but retains the triazole and pyrazole functionalities.

Uniqueness

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine is unique due to the combination of methoxyphenyl, methyl, pyrazolyl, and triazolyl groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-22(12-15-4-6-18(25-3)7-5-15)13-16-14-24(21-20-16)11-9-17-8-10-19-23(17)2/h4-8,10,14H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVEAOAFMWGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCN2C=C(N=N2)CN(C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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